N-(2,4-difluorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
Overview
Description
N-(2,4-difluorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C19H17F3N2O2 and its molecular weight is 362.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.12421228 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Aromatic Polyamides and Polymer Research
Aromatic polyamides featuring ether and either isopropylidene or hexafluoroisopropylidene links have been synthesized for applications in polymer research. These polymers are amorphous, soluble in polar solvents, and can form tough, flexible films, exhibiting high glass transition temperatures and thermal stability. Such materials are promising for advanced materials science applications due to their excellent thermal and mechanical properties (Hsiao & Yu, 1996).
Development of Fluorine-18-labeled Antagonists
Fluorine-18-labeled derivatives of WAY 100635, including compounds with various acids replacing cyclohexanecarboxylic acid, have been synthesized for potential applications in PET imaging. These compounds, designed to study serotonin receptors, demonstrate the role of fluorinated compounds in developing imaging agents for neurological research (Lang et al., 1999).
Synthesis for CB1 Cannabinoid Receptor Studies
N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide has been synthesized for studying CB1 cannabinoid receptors using positron emission tomography. This showcases the application of fluorinated compounds in synthesizing radiotracers for brain imaging studies, contributing to our understanding of cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Ordered Poly(amides-acylhydrazides) from Nonsymmetric Monomers
Research into ordered poly(amides-acylhydrazides) using nonsymmetric monomers for direct polycondensation processes highlights the role of such chemical structures in developing novel polymers. These studies are vital for creating materials with specific, predictable properties for technological applications (Yu, Seino, & Ueda, 1999).
Neuroleptic Agents Synthesis
The synthesis involving rhodium-catalyzed hydroformylation of specific alcohols as a key step in producing Fluspirilen and Penfluridol demonstrates the application of complex organic syntheses in pharmaceutical research. These processes are crucial for developing neuroleptic drugs used in psychiatric medicine (Botteghi et al., 2001).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c20-14-5-3-12(4-6-14)19(26)24-9-1-2-13(11-24)18(25)23-17-8-7-15(21)10-16(17)22/h3-8,10,13H,1-2,9,11H2,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLDRSLOACHPOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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